Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate
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Overview
Description
Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate is a compound with a unique structure that includes a benzoxaborole ring.
Preparation Methods
The synthesis of Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate typically involves organic synthetic routes. One common method includes the reaction of appropriate boronic acids with phenolic compounds under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure .
Chemical Reactions Analysis
Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate involves its interaction with specific molecular targets. The benzoxaborole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways .
Comparison with Similar Compounds
Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate can be compared with other benzoxaborole derivatives, such as:
- 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
- 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbaldehyde These compounds share similar structural features but may differ in their reactivity and applications. The unique methyl ester group in this compound contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
methyl 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLKHVMUGQHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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